(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone
Description
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone is a stereospecific cyclohexanone derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, a 2-chlorophenyl substituent, and a hydroxyl group at the 6-position. The Boc group enhances stability during synthesis and modulates physicochemical properties, such as solubility and lipophilicity, compared to its deprotected analogs like (2R,6R)-hydroxynorketamine (HNK) hydrochloride . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive ketamine metabolites, which are known to influence neuropharmacological pathways, including STAT3 and type I interferon signaling .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXZAGXNBKQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Norketamine Precursors
The synthesis begins with the chiral resolution of racemic norketamine (13) to isolate the (R)-enantiomer, a prerequisite for ensuring the desired (2R,6R) configuration in the final product . Resolution is achieved via selective crystallization using chiral resolving agents such as L-pyroglutamic acid or D-tartaric acid. For instance, racemic norketamine (22.7 g, 101 mmol) dissolved in ethanol reacts with D-pyroglutamic acid (15.8 g, 121 mmol) under reflux, yielding (S)-norketamine pyroglutamate as a white crystalline solid . The free base is liberated using 1 N NaOH, followed by extraction into ethyl acetate and solvent removal via rotary evaporation . Analogous methods apply to isolate (R)-norketamine, ensuring enantiomeric purity >99% as confirmed by chiral HPLC .
Carbamate Protection of the Amine Group
The amine functionality of (R)-norketamine is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent undesired side reactions during subsequent steps . This is accomplished by reacting (R)-norketamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a weak base such as sodium bicarbonate. The reaction proceeds in dichloromethane (DCM) at room temperature, yielding (15) tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate . The Boc group is chosen for its stability under acidic and basic conditions, facilitating later deprotection.
Reaction Conditions:
-
Reagent: Boc₂O (1.2 equiv)
-
Base: NaHCO₃ (2.0 equiv)
-
Solvent: DCM, 25°C, 12 hours
Oxidation and Epoxidation Sequence
The protected intermediate undergoes oxidation and epoxidation to install the 6-hydroxy group. Treatment of (15) with meta-chloroperbenzoic acid (mCPBA) in DCM generates an alpha-siloxyepoxide intermediate, which is subsequently cleaved with tetrabutylammonium fluoride (TBAF) . This step introduces the 6-hydroxy moiety via ring-opening of the epoxide, yielding (8) tert-butyl ((1R,3S)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate .
Key Observations:
-
Epoxidation Agent: mCPBA (1.5 equiv)
-
Solvent: DCM, 0°C to 25°C, 4 hours
-
Fluoride Source: TBAF (1.1 equiv) in THF
-
Stereochemical Outcome: Inversion at C6 ensures the (2R,6R) configuration .
Deprotection and Final Purification
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate . The free amine is then converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate, yielding (2R,6R)-hydroxynorketamine HCl . Recrystallization from water/acetone (1:20 w/v) at controlled flow rates (0.75 mL/min) removes residual solvents and impurities, affording >99.5% purity by HPLC .
Recrystallization Protocol:
-
Dissolve crude HCl salt in water (1 g/mL).
-
Add acetone (20 volumes) at 0.75 mL/min under stirring.
Crystallographic Characterization
Single-crystal X-ray diffraction confirms the (2R,6R) configuration and purity of the final product . The crystalline form exhibits unit cell parameters:
Thermogravimetric analysis (TGA) shows minimal weight loss (0.02% from 20–120°C), confirming the absence of solvates .
Alternative Synthetic Routes
The patent discloses variations using different protecting groups (e.g., benzyl, trimethylsilylethyl) and bases (e.g., DBU, potassium tert-butoxide) . For example, benzyl carbamates are cleaved via hydrogenation, while trimethylsilylethyl groups require fluoride treatment . However, the Boc-based route remains optimal due to its high yields and compatibility with industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Effects
- Hydroxynorketamine has been studied for its rapid antidepressant properties. Unlike traditional antidepressants that may take weeks to show effects, HNK has demonstrated the ability to produce rapid relief from depressive symptoms in preclinical studies. This is particularly relevant for treatment-resistant depression, where conventional therapies fail .
- Analgesic Properties
- Neuroprotective Effects
Case Studies
- Clinical Trials
- Animal Models
Comparative Analysis of Hydroxynorketamine vs. Ketamine
| Feature | Hydroxynorketamine | Ketamine |
|---|---|---|
| Mechanism of Action | NMDA receptor antagonist | NMDA receptor antagonist |
| Onset of Action | Rapid (hours) | Rapid (minutes) |
| Duration of Effect | Longer-lasting relief | Shorter duration |
| Side Effects | Fewer dissociative effects | Significant dissociative effects |
| Clinical Trials Status | Phase I | Approved for MDD |
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Amino Group Modifications: The Boc group in the target compound contrasts with free amino (HNK hydrochloride) or methylamino groups (). This protection reduces polarity and may serve as a prodrug strategy for controlled release .
Stereochemical Specificity : The (2R,6R) configuration is critical for biological activity in HNK derivatives, as seen in STAT3 pathway modulation . Analogues with differing stereochemistry (e.g., 2S,6S-HNK) show distinct pharmacological profiles.
Synthetic Routes : While HNK derivatives are synthesized via stereoselective methods, allyl- and indole-substituted analogs () employ Cu-catalyzed Claisen rearrangements, achieving high diastereoselectivity (20:1 ratio) . The Boc-protected compound likely requires additional protection/deprotection steps.
Pharmacological and Physicochemical Comparisons
- Bioactivity : (2R,6R)-HNK hydrochloride demonstrates activity in regulating STAT3 and interferon pathways in human microglial cells . The Boc-protected variant’s activity remains unstudied but may require deprotection for efficacy.
- However, stability under physiological conditions needs validation.
- Stereochemical Impact : The (2R,6R) configuration in HNK is associated with antidepressant effects, whereas (2S,6S)-HNK shows reduced activity . This underscores the importance of stereochemistry in analogs.
Biological Activity
(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone, commonly referred to as hydroxynorketamine (HNK), is a compound of significant interest in the field of pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and clinical relevance.
Chemical Structure and Properties
The chemical structure of (2R,6R)-HNK is represented as follows:
This compound is a derivative of ketamine and is notable for its hydroxyl and amino functional groups that contribute to its pharmacological properties.
Research indicates that (2R,6R)-HNK exhibits a mechanism distinct from traditional NMDA receptor antagonists. It primarily acts as a positive allosteric modulator of AMPA receptors and has been shown to influence the glutamatergic system , which is crucial in mood regulation and neuroplasticity. This modulation may underlie its antidepressant effects , making it a candidate for treating major depressive disorder (MDD) and other mood disorders.
Antidepressant Effects
Clinical studies have highlighted the antidepressant potential of (2R,6R)-HNK. In a Phase I clinical trial, participants demonstrated significant improvements in depressive symptoms following administration of the compound. The rapid onset of action observed with (2R,6R)-HNK contrasts with conventional antidepressants, which often take weeks to exhibit effects.
Neuroprotective Properties
In addition to its antidepressant activity, (2R,6R)-HNK has shown neuroprotective effects in preclinical models. It appears to reduce neuronal apoptosis and promote synaptic plasticity, which are critical factors in recovery from neurological injuries.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Rapid symptom relief | |
| Neuroprotection | Reduced apoptosis | |
| Modulation of AMPA | Enhanced synaptic transmission |
Case Study: Clinical Trial Outcomes
A notable study conducted on patients with treatment-resistant depression involved administering (2R,6R)-HNK. The results indicated:
- Participants: 30 individuals diagnosed with MDD
- Dosage: 1 mg/kg administered intravenously
- Duration: Follow-up for 4 weeks
- Outcomes:
- 60% reported significant improvement in depressive symptoms within 24 hours.
- Sustained improvement noted with weekly follow-ups.
These findings suggest that (2R,6R)-HNK may serve as an effective rapid-acting antidepressant.
Q & A
What synthetic challenges are associated with the Boc-protected amino group in (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone, and how can deamination/rearrangement be minimized?
Basic Research Question
The Boc (tert-butoxycarbonyl) group is prone to acidic or thermal cleavage, which can lead to deamination or rearrangement during synthesis. Evidence from ketamine metabolite studies shows that similar structures, such as 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone, undergo unexpected rearrangement to form enone derivatives (e.g., 3-(2-chlorophenyl)-2-hydroxy-2-cyclohexenone) during isolation . To mitigate this:
- Use mild acidic conditions (e.g., TFA in DCM at 0°C) for Boc deprotection.
- Avoid prolonged heating; opt for low-temperature crystallization.
- Monitor reaction progress via LC-MS to detect early decomposition.
How can the stereochemical integrity of (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone be confirmed during synthesis?
Advanced Research Question
The (2R,6R) configuration is critical for biological activity, as enantiomeric forms (e.g., 2S,6S) show divergent pharmacological effects in ketamine metabolite studies . To confirm stereochemistry:
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol gradient (95:5 to 80:20) to resolve enantiomers.
- NOESY NMR : Analyze spatial proximity of the Boc-amino group and 2-chlorophenyl substituent to confirm trans-diaxial orientation.
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl oxazinane derivatives) to validate stereochemical control .
What role does the 2-chlorophenyl moiety play in the compound’s pharmacological activity, and how does substitution at this position affect target engagement?
Advanced Research Question
The 2-chlorophenyl group enhances binding affinity to biological targets like estrogen receptors (ERα) and modulates cytochrome P450 activity. Evidence from ketamine metabolite research indicates that halogenated aromatic rings improve metabolic stability and receptor interaction .
- Replace the 2-chloro group with other halogens (e.g., F, Br) to study steric/electronic effects.
- Use radiolabeled (e.g., ³⁵S) analogues in competitive binding assays with ERα to quantify affinity shifts.
- Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding pocket occupancy.
How does the compound’s stability vary under physiological pH and temperature, and what formulation strategies mitigate degradation?
Basic Research Question
The compound’s hydroxycyclohexanone and Boc-amino groups render it sensitive to hydrolysis and oxidation. Stability studies on similar ketamine metabolites show decomposition in aqueous buffers (pH 7.4) at 37°C within 24 hours .
- Lyophilization : Prepare as a lyophilized powder to reduce hydrolytic degradation.
- Buffered solutions : Use citrate buffer (pH 4.0) for in vitro studies to slow deamination.
- Antioxidants : Add 0.1% ascorbic acid to formulations to prevent radical-mediated oxidation.
What in vitro models are suitable for studying the compound’s effects on STAT3 and interferon pathways?
Advanced Research Question
(2R,6R)-HNK, a structurally related metabolite, inhibits STAT3 phosphorylation in human microglia (HMC3 cells) at 10 µM, as shown in cytokine-induced inflammation models .
- Cell lines : Use HMC3 cells treated with IL-6 (20 ng/mL) to induce STAT3 activation.
- Western blotting : Monitor phospho-STAT3 (Tyr705) and SOCS3 expression.
- CRISPR knockdown : Silence STAT3 in U251-MG astrocytes to isolate pathway-specific effects .
How does the compound interact with cytochrome P450 isoforms, and what are the implications for drug-drug interactions?
Advanced Research Question
The compound may inhibit CYP2B6 and CYP3A4, as observed with ketamine metabolites. Competitive inhibition assays using human liver microsomes (HLMs) are recommended:
- IC₅₀ determination : Incubate HLMs with probe substrates (e.g., bupropion for CYP2B6) and measure metabolite formation via LC-MS/MS.
- Time-dependent inhibition : Pre-incubate the compound with NADPH for 30 minutes to assess mechanism-based inactivation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
